2-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
The compound 2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and their use as key intermediates in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives has been explored through various methods. One practical synthesis approach for a related compound involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Another method for synthesizing disubstituted pyrrolopyridines is through the condensation of 1,3-diones and 2-(aminomethyl)pyridine . Additionally, a one-pot, three-component approach has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives . These methods highlight the versatility and creativity in the synthesis of pyrrolopyridine compounds.
Molecular Structure Analysis
The molecular structure of pyrrolopyridines can be complex, with the possibility of various substituents influencing the overall properties of the compound. For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridines can be achieved from 1-substituted 2-aminopyrroles, which undergo condensation with 1,3-dicarbonyl compounds . The structural diversity of these compounds is further evidenced by the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles and their π-expanded analogues, which are known for their strong fluorescence .
Chemical Reactions Analysis
Pyrrolopyridines can undergo various chemical reactions, including electrophilic aromatic substitution, as seen in the reactivity of 1,4-dihydropyrrolo[3,2-b]pyrroles . The 1H-pyrrolo[2,3-b]pyridines are also reactive towards nitration, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position . These reactions are crucial for further functionalization and the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines are influenced by their molecular structure. For example, the 1,4-dihydropyrrolo[3,2-b]pyrroles are known to be electron-rich aromatic heterocycles with strong fluorescence properties . The study of 3-hydroxy-2-methyl-4(1H)-pyridinones, which are structurally related, has provided insights into the importance of hydrogen bonding to their solubility and stability . These properties are essential for the practical application of pyrrolopyridines in various fields, including pharmaceuticals.
Scientific Research Applications
Chemical Synthesis and Reactions : A study by Davis, Wakefield, and Wardell (1992) explored the reactions of β-(lithiomethyl)azines with nitriles to synthesize pyrrolo-pyridines, including 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This research offers insights into the formation of complex chemical structures involving 2-methyl-1H-pyrrolo[3,2-b]pyridine derivatives (Davis, Wakefield, & Wardell, 1992).
Antitumor Activity : Carbone et al. (2013) described the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds showed potential as cyclin-dependent kinase 1 inhibitors and significantly reduced tumor volume in DMPM xenografts (Carbone et al., 2013).
Enzyme Inhibition Studies : Mizojiri et al. (2019) focused on the synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an ACC1 inhibitor. This compound showed potential for therapeutic applications in cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Pharmaceutical Applications : Wang et al. (2006) presented a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key pharmaceutical intermediate. This synthesis approach could be significant for developing novel pharmaceutical compounds (Wang et al., 2006).
Xanthine Oxidase Inhibitory Analysis : Schneller et al. (1978) conducted a study on the synthesis of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives, analyzing their inhibitory effects on xanthine oxidase. This research contributes to understanding the biochemical interactions of pyrrolopyridine compounds (Schneller et al., 1978).
Future Directions
The future directions for research on 2-methyl-1H-pyrrolo[3,2-b]pyridine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the activities observed in related compounds, it may be of interest to investigate its potential as a kinase inhibitor or other therapeutic agent .
properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBLXOLABKXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468964 | |
Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
73177-35-2 | |
Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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